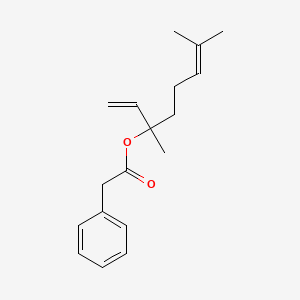

Linalyl phenylacetate

Description

Contextualization within Acyclic Monoterpenoid Esters Research

Linalyl phenylacetate (B1230308) is chemically identified as the ester of linalool (B1675412), an acyclic monoterpenoid alcohol, and phenylacetic acid. thegoodscentscompany.comguidechem.com Acyclic monoterpenoids are a class of terpenes that lack a cyclic structure and are built from two isoprene (B109036) units. sci-hub.se This group includes a wide array of alcohols, aldehydes, and their corresponding esters, which are integral components of many essential oils. sci-hub.senih.gov

Research into acyclic monoterpenoid esters, such as linalyl acetate (B1210297) and geranyl acetate, is extensive due to their widespread presence in nature and their significant commercial applications in the flavor and fragrance industries. sci-hub.seugr.es Linalyl acetate, for instance, is a primary constituent of lavender and bergamot oils. nih.govguidechem.com The study of these esters often focuses on their biosynthesis in plants, their chemical synthesis, and their biological activities. iaea.orgresearchgate.nethilarispublisher.com Linalyl phenylacetate fits within this research framework as a less common but structurally related member of this family, offering a unique aromatic profile described as a mildly floral, intensely sweet neroli-rose type. guidechem.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C18H24O2 |

| Molecular Weight | 272.388 g/mol |

| Appearance | Colorless to pale yellow clear liquid |

| Boiling Point | 317.00 °C @ 760.00 mm Hg |

| Flash Point | 230.00 °F TCC (110.00 °C) |

| Water Solubility | Insoluble |

Significance of Esters of Phenylacetic Acid and Linalool in Chemical and Biological Systems

The significance of esters derived from phenylacetic acid and linalool extends to both chemical and biological domains. Linalool itself is a well-documented acyclic monoterpene alcohol with a range of biological activities, including antimicrobial, anti-inflammatory, and sedative effects. researchgate.netresearchgate.netcabidigitallibrary.orgresearchgate.net It is a key component in the essential oils of numerous plants and plays a role in plant defense and pollination. nih.govresearchgate.net

Phenylacetic acid and its esters are also of considerable interest. Phenylacetic acid is a known plant growth regulator (auxin) and is synthesized by various plant-associated microbes. biorxiv.org The enzymatic synthesis of phenylacetic acid and related compounds is an active area of research, with potential applications in sustainable chemical production. nih.gov

The combination of these two moieties in this compound results in a molecule with a unique set of properties. Esters of linalool are widely used as fragrance components. industrialchemicals.gov.au The esterification of linalool can be challenging due to it being a tertiary alcohol, which is sterically hindered. hilarispublisher.com However, enzymatic methods have been explored for the synthesis of linalyl esters, offering a green alternative to traditional chemical catalysis. hilarispublisher.com The biological properties of this compound are less studied than those of its parent alcohol, but its structural relationship to other biologically active linalyl esters suggests potential for further investigation.

Overview of Current Research Trajectories on this compound Analogues

Current research often utilizes this compound and its analogues as "read-across" substances in safety assessments for other fragrance ingredients. nih.govkisti.re.krlu.sedaneshyari.com For example, data on this compound has been used to evaluate the skin sensitization potential of linalyl benzoate. nih.govlu.se This approach, where toxicological data from a well-studied compound is used to infer the properties of a structurally similar one, is a common practice in chemical risk assessment.

The study of this compound analogues also includes other esters of linalool with various carboxylic acids. These analogues, such as linalyl acetate, linalyl formate, and linalyl isobutyrate, are investigated for their fragrance properties, stability, and biological effects. ugr.esindustrialchemicals.gov.au Research into the enzymatic synthesis of these esters continues to be a significant trajectory, aiming to develop more efficient and environmentally friendly production methods. hilarispublisher.com Furthermore, the exploration of the biological activities of these analogues, including their potential antimicrobial and anti-inflammatory properties, remains an area of active interest, building upon the known effects of linalool. cabidigitallibrary.orgresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

7143-69-3 |

|---|---|

Molecular Formula |

C18H24O2 |

Molecular Weight |

272.4 g/mol |

IUPAC Name |

3,7-dimethylocta-1,6-dien-3-yl 2-phenylacetate |

InChI |

InChI=1S/C18H24O2/c1-5-18(4,13-9-10-15(2)3)20-17(19)14-16-11-7-6-8-12-16/h5-8,10-12H,1,9,13-14H2,2-4H3 |

InChI Key |

RROUXOOIXJRTOM-UHFFFAOYSA-N |

SMILES |

CC(=CCCC(C)(C=C)OC(=O)CC1=CC=CC=C1)C |

Canonical SMILES |

CC(=CCCC(C)(C=C)OC(=O)CC1=CC=CC=C1)C |

density |

0.966-0.974 |

Other CAS No. |

7143-69-3 |

physical_description |

Colourless or pale straw colored viscous liquid; mildly floral, intensely sweet Neroli-rose type odou |

solubility |

Insoluble in water; soluble in olis Miscible at room temperature (in ethanol) |

Synonyms |

3,7-dimethyl-1,6-octadien-3-yl phenylacetate linalyl phenylacetate |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Linalyl Phenylacetate

Classical Esterification Routes for Linalyl Phenylacetate (B1230308) Production

The primary and most traditional method for synthesizing linalyl phenylacetate is through the direct Fischer-Speier esterification of linalool (B1675412) with phenylacetic acid. Linalool, being a tertiary allylic alcohol, presents specific challenges during esterification, including a propensity for dehydration and cyclization under acidic conditions. hebmu.edu.cn Therefore, careful control of the reaction environment is crucial to maximize the yield of the desired ester.

Optimization of Reaction Conditions and Catalytic Systems (e.g., p-Toluenesulfonic Acid)

To overcome the challenges associated with the esterification of linalool, researchers have focused on optimizing reaction conditions and identifying effective catalysts. hebmu.edu.cn p-Toluenesulfonic acid (p-TSA) has been identified as a highly effective acidic catalyst for this type of reaction. google.compreprints.org It is a strong, non-corrosive organic acid that is easy to handle and can be used in catalytic amounts. preprints.org

Research analogous to the synthesis of this compound, specifically the esterification of linalool with acetic anhydride (B1165640) to produce linalyl acetate (B1210297), provides insight into optimized reaction parameters using p-TSA. google.com The key variables optimized include the molar ratio of reactants, reaction temperature, reaction time, and catalyst concentration. By controlling these factors, high conversion rates and selectivity for the final ester product can be achieved, minimizing the formation of undesirable byproducts. google.com

Table 1: Optimized Reaction Conditions for Linalyl Ester Synthesis Using p-Toluenesulfonic Acid Catalyst Data derived from analogous synthesis of linalyl acetate. google.com

| Parameter | Optimized Range/Value | Rationale |

|---|---|---|

| Molar Ratio (Linalool/Acylating Agent) | 1:1 to 1:4 | Ensures complete conversion of the alcohol. |

| Reaction Temperature | 5–45 °C | Lower temperatures minimize side reactions like dehydration and cyclization common with tertiary alcohols. hebmu.edu.cngoogle.com |

| Reaction Time | 10–150 minutes | The high activity of the catalyst allows for relatively short reaction times. |

| Catalyst Concentration (% of total reactant weight) | 0.05–0.25 wt% | A low concentration is sufficient due to the high activity of p-TSA, which is also economically favorable. |

Investigations into Green Chemistry Approaches for this compound Synthesis

In line with the growing emphasis on sustainable chemical processes, green chemistry principles are being applied to ester synthesis. A significant development in this area is the use of enzymatic catalysis, which offers a milder and more selective alternative to traditional acid catalysis. hilarispublisher.com Lipases, such as the immobilized lipase (B570770) B from Candida antarctica (Novozym 435), are particularly effective for the esterification of sterically hindered alcohols like linalool. hilarispublisher.com

The enzymatic synthesis of linalyl esters can be conducted in solvent-free systems, which significantly reduces the environmental impact of the process. hilarispublisher.com This approach uses an acylating agent, such as an acid anhydride, to react with the alcohol in the presence of the enzyme. hilarispublisher.com These biotechnological methods are considered to produce aromas from natural sources, which increases their appeal in the food and cosmetic industries. hilarispublisher.com The optimization of parameters like temperature, enzyme load, and reactant ratio is crucial for maximizing conversion rates in these biocatalytic systems. researchgate.net

Novel Synthetic Pathways to this compound and Analogues

Beyond classical methods, research is exploring novel pathways to afford greater control over the molecular structure and to synthesize a wider range of related compounds.

Development of Stereoselective Synthetic Methods

Linalool possesses a chiral center at the C3 position, meaning it exists as two enantiomers: (R)-(-)-linalool and (S)-(+)-linalool. Consequently, this compound can also exist in different stereoisomeric forms. The specific enantiomer can be crucial, as is the case with linalyl acetate, where the (R)-isomer is the favored configuration in genuine lavender oils. industrialchemicals.gov.au

The development of stereoselective synthetic methods focuses on producing enantiomerically pure linalyl esters. This is typically achieved by starting with an enantiomerically pure form of linalool. mdpi.com Advanced synthetic strategies, such as Sharpless asymmetric dihydroxylation and palladium-mediated cyclizations, have been employed in the synthesis of related chiral linalyl derivatives, demonstrating the potential for high levels of stereocontrol in this chemical family. researchgate.net These methods allow for the creation of specific stereoisomers, which can be used as standards for analysis and for building complex chiral molecules. mdpi.com

Exploration of Alternative Acylating Agents and Alcohol Moieties

The versatility of ester synthesis allows for the exploration of various acylating agents and alcohol structures to create a diverse library of analogues. Instead of using phenylacetic acid or its anhydride directly, alternative acylating agents can be employed. nih.gov These can include other esters in a transesterification reaction, such as using vinyl acetate as both a solvent and an acyl donor in enzyme-catalyzed reactions. researchgate.net Other uncommon acyl surrogates that have been explored in organic synthesis include aldehydes, amides, and N-acylbenzotriazoles, which could potentially be adapted for the synthesis of this compound. nih.gov

Furthermore, modifications to the alcohol moiety can produce a range of analogues with different aromatic properties. This involves replacing linalool with other structurally related tertiary alcohols to be esterified with phenylacetic acid. google.com

Chemical Derivatization and Modification of this compound

This compound can undergo further chemical transformations, particularly involving the reactive double bonds within the linalyl group. Like other linalyl esters, this compound is susceptible to auto-oxidation when exposed to air. industrialchemicals.gov.au This process can lead to the formation of allergenic hydroperoxides. A secondary oxidation product that can be formed is a non-sensitizing epoxide, resulting from the oxidation of the trisubstituted double bond in the linalyl chain. industrialchemicals.gov.au This transformation is similar to the epoxidation of linalool itself, which is a key step in the biosynthesis of linalool oxides. mdpi.com Such derivatization alters the chemical properties of the parent molecule and is a critical consideration in its storage and application. industrialchemicals.gov.au Additionally, derivatization reactions may be intentionally performed to create new molecules with unique properties or for analytical purposes, such as preparing samples for gas chromatography-mass spectrometry (GC-MS) analysis. plos.org

Synthesis of Oxygenated this compound Derivatives for Structural Studies

The synthesis of oxygenated derivatives of this compound is crucial for investigating structure-activity relationships, particularly concerning olfactory properties. Methodologies developed for the analogous compound, linalyl acetate, provide a clear pathway for creating these derivatives. frontiersin.orgnih.gov Oxygenation primarily targets the C8 position of the linalyl moiety, leading to compounds with significantly altered aroma profiles. frontiersin.orgscience.gov

A common synthetic strategy involves a multi-step process starting from the parent ester. frontiersin.orgresearchgate.net This process can be adapted for this compound to produce derivatives such as 8-oxothis compound and 8-carboxythis compound.

Key Synthetic Steps:

Allylic Oxidation: The first step typically involves the allylic oxidation of the parent ester. Using selenium dioxide (SeO₂) in a solvent mixture like dioxane and ethanol, an aldehyde group can be introduced at the C8 position. This reaction yields the 8-oxo derivative (e.g., 8-oxothis compound). frontiersin.org

Further Oxidation: The resulting 8-oxo derivative can be further oxidized to the corresponding carboxylic acid. This transformation can be achieved using reagents like silver oxide (Ag₂O) in an aqueous sodium hydroxide (B78521) solution, yielding the 8-carboxy derivative (e.g., 8-carboxythis compound). frontiersin.org

Studies on oxygenated linalyl acetate derivatives have shown that these modifications dramatically impact odor. For instance, 8-oxolinalyl acetate is a potent odorant, while the corresponding 8-carboxylinalool is odorless. nih.govscience.gov By synthesizing the phenylacetate analogues, researchers can systematically study how the interplay between the oxygenated linalyl group and the phenylacetate ester moiety influences the final sensory perception.

Investigation of Ester Linkage Modifications

Modifying the ester linkage of this compound is a key area of research, often explored through enzymatic catalysis which offers high selectivity under mild conditions. whiterose.ac.uk Investigations primarily focus on the hydrolysis and synthesis of the ester, which are challenging due to the steric hindrance of the tertiary linalool alcohol. hilarispublisher.comresearchgate.net

Enzymatic Hydrolysis: The enantioselective hydrolysis of tertiary alcohol esters has been a significant area of study. Research on linalyl acetate has identified specific enzymes capable of this challenging transformation.

Hydrolases from Rhodococcus sp.: Strains such as Rhodococcus ruber have been shown to possess esterases that catalyze the enantioselective hydrolysis of linalyl acetate. researchgate.net This offers a potential route to resolve racemic this compound, yielding enantiopure (R)- or (S)-linalool and phenylacetic acid. whiterose.ac.ukresearchgate.net

Enzyme Selectivity: Partially purified cell extracts from these microorganisms have demonstrated high selectivity (E values up to 100) for the hydrolysis of the tertiary monoterpene acetate, indicating a sophisticated active site capable of accommodating the bulky substrate. researchgate.net

Enzymatic Synthesis (Esterification): The enzymatic synthesis of linalyl esters, including this compound, provides an alternative "natural" route to these flavor and fragrance compounds.

Lipase-Catalyzed Reactions: Immobilized lipases, such as Novozym 435 from Candida antarctica, are effective biocatalysts for the esterification of alcohols. hilarispublisher.com

Overcoming Steric Hindrance: The acylation of tertiary alcohols like linalool is difficult. hilarispublisher.com To drive the reaction towards ester synthesis, acetic anhydride is often used instead of acetic acid in a solvent-free system. This approach could be adapted using phenylacetic anhydride or a related activated derivative to synthesize this compound. hilarispublisher.com In other systems, using non-polar solvents like hexane (B92381) helps shift the equilibrium towards ester formation by solubilizing the non-polar substrates and removing water by-products. researchgate.net

These enzymatic investigations provide valuable insights into the stereochemical and kinetic properties of the ester linkage in this compound, paving the way for biocatalytic production of specific enantiomers or novel related esters.

Preparation of Labeled this compound for Mechanistic Studies

The preparation of isotopically labeled compounds is essential for mechanistic studies, allowing researchers to trace the metabolic fate of a molecule or elucidate reaction pathways. While specific literature on labeled this compound is scarce, established methods for synthesizing other labeled esters can be directly applied. frontiersin.org

A common strategy involves the esterification reaction between an alcohol and a carboxylic acid, where one of the precursors contains an isotopic label. frontiersin.org

Proposed Synthetic Routes:

Labeling the Phenylacetate Moiety: Commercially available labeled phenylacetic acid (e.g., containing deuterium (B1214612) or Carbon-13) can be reacted with unlabeled linalool. The esterification would be carried out using standard chemical methods or enzymatic catalysis as described previously. This would yield this compound with a label specifically on the acid portion of the molecule.

Labeling the Linalyl Moiety: Alternatively, a labeled version of linalool could be synthesized and subsequently esterified with phenylacetic acid. This would place the isotopic tracer on the alcohol portion of the ester.

A practical example of this methodology is the synthesis of ²H₅-ethyl butanoate, which is achieved by reacting [²H₆]-ethanol with butanoic acid in the presence of an acid catalyst like sulfuric acid. frontiersin.org Adopting this precedent, one could synthesize deuterated this compound by reacting a deuterated form of linalool with phenylacetic acid. Such labeled molecules are invaluable for quantitative analysis in complex matrices (e.g., using gas chromatography-mass spectrometry) and for tracking biotransformation products in fungal or plant systems. frontiersin.orgresearchgate.netnih.gov

Analytical Methodologies for Linalyl Phenylacetate Characterization

Advanced Chromatographic Separations

Chromatographic techniques are fundamental in separating linalyl phenylacetate (B1230308) from complex matrices and for its precise quantification. Gas chromatography and high-performance liquid chromatography are the primary methods utilized for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like linalyl phenylacetate. nih.gov This method offers both high-resolution separation and definitive identification. In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase.

The retention time, the time it takes for a compound to travel through the column, is a key parameter for preliminary identification. For this compound, the retention index (RI) is also used for more reliable identification by comparing it to known standards on columns of different polarities. acs.orgtum.de

Following separation by GC, the eluted compounds enter the mass spectrometer. Here, they are ionized, most commonly by electron ionization (EI), which bombards the molecules with a high-energy electron beam. This process causes the molecules to fragment into a unique pattern of smaller, charged ions. The mass-to-charge ratio (m/z) of these fragments is measured, generating a mass spectrum that serves as a molecular fingerprint. The fragmentation pattern of this compound allows for its unambiguous identification by comparing the obtained spectrum with reference spectra in databases like NIST and Wiley. acs.org

Quantitative analysis of this compound using GC-MS can be performed by creating a calibration curve with standards of known concentrations. nih.gov The area of the chromatographic peak corresponding to this compound is proportional to its concentration in the sample.

Table 1: Typical GC-MS Parameters for this compound Analysis

| Parameter | Condition |

| Column | Fused silica (B1680970) capillary column (e.g., HP-5ms, Rxi-5Sil MS) acs.orgmdpi.com |

| Injector Temperature | 250 °C acs.orgacs.org |

| Carrier Gas | Helium acs.orgacs.org |

| Oven Temperature Program | Initial temperature of 40-60 °C, ramped to 220-280 °C acs.orgacs.orgmdpi.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV acs.orgmdpi.com |

| Mass Analyzer | Quadrupole or Ion Trap acs.orgmdpi.com |

| Acquisition Mode | Scan (e.g., m/z 35-350) acs.orgmdpi.com |

This table presents a generalized set of parameters. Specific conditions may vary depending on the instrument and the sample matrix.

High-Performance Liquid Chromatography (HPLC) Applications

While GC-MS is prevalent for volatile analysis, high-performance liquid chromatography (HPLC) also finds applications in the analysis of this compound, particularly in contexts where the compound may be part of a non-volatile matrix or when derivatization is to be avoided. svdcdn.com HPLC separates compounds based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase.

For compounds like this compound, reversed-phase HPLC is commonly employed. sielc.com In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com Detection is often achieved using a UV detector, as the phenyl group in this compound absorbs ultraviolet light.

HPLC can be particularly useful for studying the hydrolysis of this compound under different pH conditions. svdcdn.com By analyzing samples at various time points, the rate of degradation of the ester can be determined.

Chiral Separation Techniques for Enantiomeric Analysis

This compound possesses a chiral center at the C3 position of the linalyl moiety, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-(-)-linalyl phenylacetate and (S)-(+)-linalyl phenylacetate. These enantiomers can exhibit different sensory properties and biological activities. Therefore, their separation and quantification are of significant interest.

Chiral gas chromatography is the most common technique for the enantiomeric analysis of this compound and related chiral terpenes. researchgate.netresearchgate.net This is achieved by using a chiral stationary phase (CSP) within the GC column. These CSPs are typically based on modified cyclodextrins. researchgate.net The chiral selector in the stationary phase interacts differently with each enantiomer, leading to different retention times and allowing for their separation.

The enantiomeric ratio (the ratio of the two enantiomers) can then be determined by comparing the peak areas of the separated enantiomers. This is crucial for authenticity control of essential oils and for understanding the stereochemical pathways in biosynthesis and chemical reactions. researchgate.net Multidimensional gas chromatography (MDGC) can also be employed for complex samples, where a pre-separation on a non-chiral column is followed by the transfer of the target compound to a chiral column for enantiomeric separation. researchgate.net

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the definitive structural elucidation of this compound and for understanding its fragmentation behavior in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov For this compound, both ¹H NMR and ¹³C NMR are used to confirm its structure. researchgate.net

¹H NMR spectroscopy provides information about the different types of protons in the molecule, their chemical environment, and their proximity to other protons. The chemical shift (δ) of each proton signal, its integration (the area under the signal, proportional to the number of protons), and the splitting pattern (multiplicity) due to spin-spin coupling with neighboring protons are all used to piece together the structure. researchgate.net

¹³C NMR spectroscopy provides information about the different carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift indicates its chemical environment (e.g., whether it is part of an alkyl, alkene, or aromatic group, or bonded to an oxygen atom).

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often used to establish the connectivity between protons and carbons, further confirming the structure of this compound.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| H on C=CH₂ | ~5.0-6.0 |

| H on C=CH | ~5.0-5.2 |

| Aromatic Protons | ~7.2-7.4 |

| CH₂ of Phenylacetate | ~3.5 |

| CH₃ on Quaternary Carbon | ~1.5 |

| CH₃ on Double Bond | ~1.6-1.7 |

Note: These are approximate chemical shift ranges and can vary based on the solvent and other experimental conditions. Data derived from general knowledge and spectral databases.

Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a technique used to investigate the fragmentation pathways of ions. mdpi.com In an MS/MS experiment, a specific ion (the precursor ion) of this compound, typically the molecular ion [M]⁺˙ or a protonated molecule [M+H]⁺, is selected in the first stage of the mass spectrometer. This selected ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to fragment. The resulting product ions are then analyzed in the second stage of the mass spectrometer.

By analyzing the product ions formed from the fragmentation of the precursor ion, the fragmentation pathway of this compound can be elucidated. This information is valuable for confirming the identity of the compound in complex mixtures and for distinguishing it from its isomers. The fragmentation patterns can reveal characteristic losses of neutral molecules, such as the loss of the phenylacetic acid moiety or parts of the linalyl group. hmdb.ca

Sample Preparation Techniques for Complex Matrices

Extracting this compound from complex matrices such as essential oils, beverages, or biological samples requires sophisticated preparation techniques to ensure clean extracts and reliable analytical results. The primary goals of these techniques are to remove interfering components, concentrate the analyte, and present it in a solvent compatible with the analytical instrument.

Liquid-Liquid Extraction (LLE) is a foundational separation technique based on the principle of differential solubility. scribd.com The process involves partitioning a solute, such as this compound, between two immiscible liquid phases. scribd.com Typically, an aqueous sample containing the analyte is mixed with an organic solvent in which the analyte is more soluble.

In the context of analyzing complex liquids, a sample would be mixed with a water-immiscible organic solvent like ethyl acetate (B1210297). phenomenex.blog After vigorous mixing, the phases are allowed to separate. Due to its ester nature, this compound preferentially moves into the organic layer, leaving more polar, water-soluble interferents behind in the aqueous layer. The organic phase, now enriched with the analyte, is then collected for analysis. This process can be repeated multiple times to maximize recovery. phenomenex.blog While effective, LLE can be labor-intensive and require significant volumes of organic solvents, which has led to the development of more modern, efficient techniques. phenomenex.blogmdpi.com

Table 1: Comparison of LLE and Simplified Liquid Extraction (SLE)

| Feature | Liquid-Liquid Extraction (LLE) | Simplified Liquid Extraction (SLE) |

|---|---|---|

| Procedure | Involves multiple extractions and centrifugation steps for phase separation. phenomenex.blog | Employs a packed sorbent bed to retain the aqueous phase while the organic phase flows through, eliminating the need for phase separation steps. phenomenex.blog |

| Time Efficiency | Can be time-consuming due to repeated steps. phenomenex.blog | Offers significant time savings and reduces sample handling. phenomenex.blog |

| Solvent Usage | Generally requires larger volumes of organic solvents. mdpi.com | Can be performed with smaller solvent volumes. |

| Automation | More difficult to automate. | Easily adaptable for high-throughput automation using formats like 96-well plates. phenomenex.blog |

Solid Phase Extraction (SPE) is a more advanced and selective sample preparation method that has largely superseded LLE in many applications. It functions like liquid chromatography, using a solid sorbent material, typically packed into a cartridge, to separate components of a liquid mixture. The process involves four key steps: conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the target analyte with a small volume of a strong solvent.

For a semi-polar compound like this compound, a reversed-phase SPE sorbent (e.g., C18) is often used. The aqueous sample is passed through the conditioned cartridge, and this compound is retained on the nonpolar sorbent via hydrophobic interactions. Polar impurities are washed away, after which a small amount of an organic solvent is used to elute the purified this compound. The advantages of SPE over LLE include higher analyte recovery, reduced solvent consumption, elimination of emulsions, and the potential for full automation. mdpi.com This technique has been successfully applied to the analysis of various fragrance compounds, including terpenoids and esters similar to this compound, in matrices like wine and biological fluids. researchgate.netmdpi.com

SPME and SBSE are modern, solvent-free sorptive extraction techniques that are particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound.

Solid Phase Microextraction (SPME) involves exposing a fused-silica fiber coated with a thin layer of a sorbent material to a sample or its headspace. nih.gov For aroma compounds, Headspace SPME (HS-SPME) is common. The sample is placed in a sealed vial and gently heated to allow volatile compounds to move into the headspace, where they are adsorbed by the fiber. nih.gov After an equilibrium period, the fiber is withdrawn and inserted directly into the hot injector of a gas chromatograph (GC), where the analytes are thermally desorbed for analysis. nih.gov The choice of fiber coating is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (B3030410) (DVB/CAR/PDMS) fiber is often effective for a broad range of flavor and fragrance compounds. mdpi.com SPME is valued for its simplicity, speed, and sensitivity, and it eliminates the need for solvents entirely. nih.gov

Stir Bar Sorptive Extraction (SBSE) operates on a similar principle but uses a magnetic stir bar coated with a significantly larger volume of sorbent, most commonly polydimethylsiloxane (PDMS). scribd.com The stir bar is placed into a liquid sample and stirred for a set period, during which analytes partition into the coating. The bar is then removed, rinsed, dried, and thermally desorbed for GC analysis. The primary advantage of SBSE over SPME is its higher capacity and sensitivity, owing to the 50- to 250-fold greater volume of the extraction phase. mdpi.comscribd.com This makes SBSE exceptionally effective for ultra-trace analysis of flavor and fragrance compounds, including esters, in complex matrices like alcoholic beverages. mdpi.comsun.ac.za

Table 2: Key Features of SPME and SBSE

| Feature | Solid Phase Microextraction (SPME) | Stir Bar Sorptive Extraction (SBSE) |

|---|---|---|

| Principle | Adsorption/absorption of analytes onto a coated fiber. nih.gov | Sorption of analytes into a coated magnetic stir bar. scribd.com |

| Extraction Phase Volume | Low (typically < 1 µL) | High (typically 25-125 µL). mdpi.com |

| Sensitivity | Good for trace analysis. | Excellent for ultra-trace analysis due to higher phase volume. mdpi.comscribd.com |

| Common Application | Headspace analysis of volatile compounds. nih.gov | Immersion analysis of semi-volatile compounds in liquid samples. sun.ac.za |

| Automation | Widely available and easily automated. | Automation is also common with dedicated thermal desorption units. scribd.com |

Solid Phase Extraction (SPE)

Methodological Validation and Quality Control in Analytical Chemistry

To ensure that the results of a quantitative analysis for this compound are accurate, reliable, and reproducible, the chosen analytical method must undergo rigorous validation. Method validation is a formal process that confirms a method is suitable for its intended purpose. manipal.edu It is a cornerstone of quality control in any analytical laboratory.

Key validation parameters include:

Linearity: This parameter assesses the method's ability to produce test results that are directly proportional to the concentration of this compound within a given range. A calibration curve is generated by analyzing standards at several concentrations, and its linearity is typically evaluated by the coefficient of determination (R²). manipal.edu

Accuracy: Accuracy measures the closeness of the experimental results to the true or accepted value. It is often determined through recovery studies, where a known amount of this compound is spiked into a blank matrix, and the percentage of the spiked amount recovered by the method is calculated. manipal.edu

Precision: Precision refers to the degree of agreement among repeated measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is evaluated at different levels (e.g., repeatability within the same day and intermediate precision across different days). manipal.edu

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of this compound that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. manipal.edu

Quality Control (QC) involves the routine measures taken to ensure a method remains valid and reliable during its operational use. This includes the regular analysis of QC samples, which are samples with a known concentration of this compound, to monitor the method's ongoing performance. nih.gov The use of an internal standard—a compound with similar chemical properties to this compound but not present in the sample—is a common practice to correct for variations in sample preparation and instrument response. mdpi.com Furthermore, analyzing blank samples helps to ensure there is no contamination from solvents or equipment that could interfere with the results. nih.gov Together, method validation and ongoing quality control provide confidence in the analytical data generated for this compound.

Environmental Chemistry and Biogeochemical Cycling of Linalyl Phenylacetate

Abiotic Degradation Pathways

Abiotic degradation involves chemical processes that occur without the intervention of living organisms. For linalyl phenylacetate (B1230308), these pathways primarily include autoxidation upon exposure to air, and decomposition via photolysis and hydrolysis in aquatic environments.

Due to structural similarities with other well-studied linalyl esters, such as linalyl acetate (B1210297), linalyl phenylacetate is expected to be susceptible to autoxidation when exposed to atmospheric oxygen. researchgate.net Studies on linalyl acetate, the main component of lavender oil, show that it readily autoxidizes, a process that significantly increases its chemical reactivity. researchgate.netnih.gov This process is initiated by the abstraction of a hydrogen atom, leading to the formation of allylic radicals which then react with molecular oxygen to form peroxy radicals. These radicals can subsequently abstract hydrogen from other molecules to form hydroperoxides, which are considered the primary and major oxidation products. nih.govbradyindustries.com

Further reactions of these hydroperoxides or direct reaction with oxygen can lead to the formation of other oxidation products, including epoxides and alcohols. researchgate.netnih.gov The autoxidation of linalyl acetate has been shown to yield a mixture of hydroperoxides, an epoxide, and an alcohol. researchgate.netnih.gov Given the shared linalyl moiety, it is concluded that the autoxidation of this compound will also lead to the formation of allergenic oxidation products. nih.gov

Table 1: Identified Autoxidation Products of Linalyl Acetate, a Proxy for this compound

| Product Type | Specific Compounds Identified from Linalyl Acetate | Reference |

| Hydroperoxides | Linalyl acetate hydroperoxides | researchgate.netnih.gov |

| Epoxides | An epoxide derivative of linalyl acetate | researchgate.netnih.gov |

| Alcohols | An alcohol derivative of linalyl acetate | researchgate.netnih.gov |

In aquatic environments, this compound is subject to degradation through hydrolysis and photolysis.

Hydrolytic Decomposition: As an ester, this compound can undergo hydrolysis, splitting into its constituent molecules: linalool (B1675412) and phenylacetic acid. inchem.org The rate of this reaction is influenced by pH. Studies on the analogous compound, linalyl acetate, show that hydrolysis is slow in neutral conditions but occurs rapidly at low pH, such as in acidic gastric fluids. nih.gov The hydrolysis of phenethyl and phenylacetate esters is generally rapid. For instance, the infusion of tea with hot water leads to significant hydrolysis of linalyl acetate, with the resulting beverage containing the hydrolysis product linalool along with a spectrum of other degradation and rearrangement products. science.gov

Photolytic Decomposition: Exposure to sunlight can induce photochemical reactions. Unsaturated compounds like this compound can undergo photodegradation when exposed to light, often involving an attack by singlet oxygen on the double bonds. researchgate.net The photooxidation of linalyl acetate has been studied, revealing the formation of hydroperoxide and epoxide derivatives. researchgate.net Specifically, using different singlet oxygen sensitizers, photooxygenation of linalyl acetate yielded two hydroperoxide derivatives: 6-hydroperoxy-3,7-dimethylocta-1,7-diene-3-yl acetate and 7-hydroperoxy-3,7-dimethylocta-1,5-diene-3-yl acetate. researchgate.net These abiotic photochemical processes in the atmosphere can lead to lifetimes of monoterpenes ranging from minutes to hours. nih.gov

Autoxidation Mechanisms and Product Identification (e.g., Hydroperoxides, Epoxides, Alcohols)

Ecological Transport and Distribution

This compound, a synthetic fragrance ingredient used in a variety of consumer products, enters the environment primarily through wastewater streams and direct release to the atmosphere. industrialchemicals.gov.auresearchgate.net Its ecological transport and ultimate distribution are governed by its physicochemical properties and its interactions within different environmental compartments, including the atmosphere, water, and soil. The compound is also found naturally in some plant species, such as in the genus Ficus, indicating a natural biogeochemical cycle alongside its anthropogenic pathways. uoc.ac.in

The transport and fate of this compound are often inferred from studies on structurally similar compounds, known as read-across analogs, such as linalool, linalyl acetate, and linalyl cinnamate. science.govnih.govresearchgate.net This approach is common in environmental risk assessment when specific data for a compound is limited.

Atmospheric Transport and Fate Due to its use in fragrances, this compound is expected to be volatile, allowing it to be released into the atmosphere. pageplace.de Once airborne, its distribution is influenced by air currents and meteorological conditions. A significant transformation process for related compounds like linalyl acetate during atmospheric transport is autoxidation. researchgate.net Exposure to air can lead to the formation of oxidation products such as hydroperoxides and epoxides. researchgate.net This chemical transformation is a critical aspect of its atmospheric fate, as the degradation products will have different transport properties and environmental effects than the parent compound.

Aquatic Transport and Fate When this compound enters aquatic systems, typically via wastewater treatment plant effluent, its low water solubility and lipophilic nature dictate its behavior. thegoodscentscompany.comgoogle.com It is likely to partition from the water column and adsorb to suspended solids, organic matter, and sediment. This reduces its concentration in the dissolved phase but can lead to accumulation in benthic zones. Studies on related acetate esters show that degradation in water can occur, influenced by factors like temperature and microbial activity. science.gov For instance, research on linalyl acetate demonstrates that hydrolysis can occur, breaking the ester bond to form linalool and acetic acid, which are then subject to further degradation. science.gov

Terrestrial Transport and Fate The primary route for this compound to enter the terrestrial environment is through the application of sewage sludge (biosolids) to agricultural land. Its tendency to sorb to organic material means it will likely be retained in the soil matrix. The mobility of this compound in soil is expected to be low, particularly in soils with high organic carbon content. Within the soil, it can be subjected to various biotic and abiotic degradation processes. Microbial communities in the soil play a crucial role in the biogeochemical cycling of organic compounds, including phenylacetate and other volatile organic compounds (VOCs). researchgate.net

The tables below summarize the key processes and research findings related to the environmental distribution of this compound and its analogs.

Table 1: Environmental Transport and Transformation of this compound

| Environmental Compartment | Primary Transport Process | Key Transformation Process | Influencing Factors |

|---|---|---|---|

| Atmosphere | Volatilization, Advection | Autoxidation | Air exposure, UV radiation, Atmospheric oxidants |

| Aquatic Environment | Advection, Dispersion | Hydrolysis, Biodegradation | Water temperature, pH, Microbial population, Sediment load |

| Terrestrial Environment | Leaching, Runoff | Biodegradation | Soil organic matter content, Soil moisture, Microbial activity |

Table 2: Research Findings on the Environmental Behavior of this compound Analogs

| Analog Compound | Research Finding | Environmental Implication for this compound | Citation |

|---|---|---|---|

| Linalyl Acetate | Susceptible to autoxidation upon air exposure, forming allergenic hydroperoxides. | Suggests a similar potential for atmospheric oxidation, altering its chemical structure and properties during transport. | researchgate.net |

| Linalyl Acetate | Shows a low transfer rate (1.9%) from tea leaves into hot water, with significant hydrolysis to linalool (17.0%). | Indicates low water solubility and a tendency to hydrolyze in aqueous environments, affecting its persistence and fate. | science.gov |

| Linalool | Known to undergo partial racemization in acidic media. | Suggests that the stereochemistry of this compound could be altered in certain environmental conditions, potentially affecting its biological activity. | researchgate.net |

| Linalyl Cinnamate | Used as a read-across analog to assess the environmental endpoint for linalyl benzoate. | Demonstrates the scientific acceptance of using structurally similar esters to predict environmental fate and effects. | nih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-octen-3-yl-acetate |

| Acetic acid |

| Aromadendrene |

| (E)-α-bisabolene |

| Butyl benzoate |

| Camphor |

| Carvacrol |

| Carvone |

| β-Caryophyllene |

| Caryophyllene oxide |

| 1,8-cineole |

| Cinnamyl benzoate |

| Citronellol |

| Citronellyl acetate |

| Coumaric acid |

| p-Cymene |

| Dehydrolinalool |

| Fenchyl acetate |

| Geranyl acetate |

| Lavendulyl acetate |

| Limonene |

| Linalool |

| Linalyl acetate |

| Linalyl anthranilate |

| Linalyl benzoate |

| Linalyl cinnamate |

| Linalyl formate |

| Linalyl isobutyrate |

| Linalyl isovalerate |

| This compound |

| Linalyl propionate |

| Menthol |

| Menthone |

| β-Myrcene |

| Neryl acetate |

| cis-Ocimene |

| trans-Ocimene |

| 1-octene-3-acetate |

| Octanone |

| Phenethyl benzoate |

| Phenylacetic acid |

| β-Phellandrene |

| α-Pinene |

| β-Pinene |

| Pinocamphone |

| Pinocarvone |

| Propyl benzoate |

| γ-Terpinene |

| Terpinen-4-ol |

| Thymol |

Molecular Interactions and Chemical Ecology of Linalyl Phenylacetate

Role as Semiochemical in Insect Chemical Communication

Linalyl phenylacetate (B1230308) plays a role in the chemical communication of insects, acting as a semiochemical that can influence their behavior. Semiochemicals are chemical substances that carry information between organisms. In the context of insect ecology, these compounds are crucial for processes such as locating host plants, finding mates, and avoiding predators.

Electrophysiological and Behavioral Responses in Arthropods

Studies have shown that various arthropods exhibit electrophysiological and behavioral responses to linalyl phenylacetate and related compounds. Electrophysiological techniques, such as electroantennography (EAG), measure the electrical responses of insect antennae to specific volatile compounds.

For instance, in the cabbage butterfly, Pieris rapae, compounds structurally similar to this compound, such as methyl phenylacetate and ethyl phenylacetate, have been shown to elicit electroantennogram (EAG) responses. researchgate.net While methyl phenylacetate evoked an intermediate reflex extension of the proboscis (REP) response, a behavioral indicator of attraction, ethyl phenylacetate showed high EAG activity but low REP activity. researchgate.net This suggests that while the insect's olfactory system can detect these compounds, the behavioral response can vary. In field tests, traps baited with methyl phenylacetate captured more of the cerambycid beetle Acalolepta subfasciatus than control traps, particularly when combined with a synthetic sex pheromone. researcherslinks.com

In the Asian longhorned beetle, Anoplophora glabripennis, and the citrus longhorned beetle, Anoplophora chinensis, a variety of floral compounds, including linalool (B1675412) and methyl benzoate, have been noted to attract numerous individuals of non-conifer feeding cerambycids. core.ac.uk While this compound itself was not specifically mentioned in the context of EAG responses in the provided sources, the responsiveness of various insects to its constituent parts—linalool and phenylacetic acid derivatives—points to its potential as a behaviorally active compound. For example, in the Asian citrus psyllid, Diaphorina citri, odorants like (±)-linalool and linalyl acetate (B1210297) did not evoke strong olfactory receptor neuron (ORN) responses, indicating species-specific sensitivities. oup.com

The following table summarizes the observed responses of different arthropod species to this compound and structurally related compounds.

| Species | Compound | Response Type | Observation |

| Pieris rapae (Cabbage Butterfly) | Methyl phenylacetate | Behavioral (REP) | Intermediate proboscis extension reflex. researchgate.net |

| Pieris rapae (Cabbage Butterfly) | Ethyl phenylacetate | Electrophysiological (EAG) | High EAG response, but low behavioral attraction. researchgate.net |

| Acalolepta subfasciatus (Cerambycid Beetle) | Methyl phenylacetate | Behavioral (Trapping) | Increased capture in traps, especially with sex pheromone. researcherslinks.com |

| Various Lepturine Beetles | Benzyl acetate, Methyl phenylacetate, Linalool | Behavioral (Trapping) | Known attractants for non-conifer feeding cerambycids. core.ac.uk |

| Diaphorina citri (Asian Citrus Psyllid) | (±)-Linalool, Linalyl acetate | Electrophysiological (ORN) | Did not evoke strong olfactory receptor neuron responses. oup.com |

Characterization of Insect Olfactory Receptors and Binding Proteins

The perception of semiochemicals like this compound begins at the molecular level with olfactory receptors (ORs) and odorant-binding proteins (OBPs) located in the insect's antennae. mdpi.comresearchgate.net ORs are transmembrane proteins that bind to specific odorant molecules, initiating a neural signal. researchgate.netgoogle.com OBPs are soluble proteins found in the sensillar lymph that are thought to transport hydrophobic odorants to the ORs. mdpi.com

The process of identifying which specific ORs respond to a particular compound is often referred to as "de-orphanization." cdc.gov This is typically done using in vitro expression systems, such as Xenopus oocytes, where the OR is co-expressed with a co-receptor (Orco) and then exposed to a panel of odorants. mdpi.comcdc.govresearchgate.net

While direct characterization of an olfactory receptor specifically for this compound is not detailed in the provided search results, research on related compounds provides insight. For example, in the rice leaf folder, Cnaphalocrocis medinalis, the olfactory receptor CmedOR1 was found to respond strongly to phenylacetaldehyde (B1677652), a structurally related compound. mdpi.com This receptor belongs to a conserved lineage in Glossata species that is tuned to phenylacetaldehyde. mdpi.com Similarly, another receptor, CmedOR32, was identified as a broad-spectrum receptor responding to both foliar and floral scents. mdpi.com

In the yellow fever mosquito, Aedes aegypti, a highly expressed odorant receptor, AaegOR11, was found to respond to various compounds, but not specifically to phenylacetate esters in the provided data. cdc.govbiorxiv.org The complexity of odor coding is highlighted by the fact that a single receptor can be activated by multiple odorants, and a single odorant can activate multiple receptors. oup.com

Comparative Analysis with Other Phenylacetate Esters and Linalool Derivatives in Insect Ecology

This compound is one of many esters and terpenoids that play a role in the chemical ecology of insects. Comparing its potential effects with those of other phenylacetate esters and linalool derivatives reveals the specificity and diversity of insect olfactory systems.

Phenylacetate Esters: Methyl phenylacetate and ethyl phenylacetate are common floral volatiles that attract a variety of insects. researchgate.netcore.ac.uk For example, methyl phenylacetate is a known attractant for certain cerambycid beetles. researcherslinks.comcore.ac.uk In Pieris rapae, while both methyl and ethyl phenylacetate elicit EAG responses, their behavioral effects differ, indicating subtle discrimination by the insect's olfactory system. researchgate.net

Linalool and its Derivatives: Linalool is a common floral scent component found in many plant species and is a known attractant for numerous insects. core.ac.uk However, its attractiveness can be species-dependent. For instance, while it is an attractant for some beetles, it did not elicit a strong response in the Asian citrus psyllid. core.ac.ukoup.com Linalyl acetate, the acetate ester of linalool, also shows variable effects. It did not evoke strong ORN responses in D. citri, and while it stimulates the antennae of some beetle species, it does not for others. researcherslinks.comoup.com The transfer of linalool and linalyl acetate from Earl Grey tea leaves to the beverage has been studied, indicating their presence in human-consumed products. science.gov

The following table provides a comparative overview of the ecological roles of this compound and related compounds.

| Compound | Chemical Class | Known Role in Insect Ecology |

| This compound | Phenylacetate Ester / Terpenoid Ester | Potential semiochemical based on its components. |

| Methyl Phenylacetate | Phenylacetate Ester | Attractant for various insects, including certain beetles and butterflies. researchgate.netresearcherslinks.comcore.ac.uk |

| Ethyl Phenylacetate | Phenylacetate Ester | Elicits electrophysiological responses in some insects, but may not always be a strong attractant. researchgate.net |

| Linalool | Terpenoid Alcohol | Common floral attractant for a wide range of insects. core.ac.uk |

| Linalyl Acetate | Terpenoid Ester | Elicits species-specific electrophysiological and behavioral responses. researcherslinks.comoup.com |

Biochemical Interactions in Non-Human Organisms

Lipid Metabolism and Transport in Biological Systems

This compound, as an ester, is expected to interact with lipid metabolic pathways. It is classified as an aromatic monoterpenoid and is associated with fatty acid and lipid metabolism pathways. hmdb.ca In biological systems, esters are generally subject to hydrolysis, which would break down this compound into linalool and phenylacetic acid. inchem.org

While specific studies on the direct impact of this compound on lipid metabolism are not extensively detailed in the provided results, the metabolic fate of its hydrolysis products is better understood. Linalool itself is known to be metabolized in vivo, and its hydrocarbon structure makes it soluble in organic solvents and propylene (B89431) glycol. researchgate.net The catabolism of fatty acids and lipid degradation by gut bacteria is a known source of various semiochemicals. nih.gov

Enzymatic Hydrolysis in Biological Matrices (e.g., Esterase activity)

The primary biochemical reaction that this compound is expected to undergo in biological systems is enzymatic hydrolysis, catalyzed by esterases (also known as carboxylesterases). inchem.orginchem.org These enzymes are widespread in the tissues of mammals and other organisms, with high activity in the liver and intestinal tract. inchem.orginchem.org

The hydrolysis of this compound would yield linalool and phenylacetic acid. inchem.org This process is analogous to the hydrolysis of other esters of linalool. For example, linalyl acetate is readily hydrolyzed to linalool. science.gov Research has been conducted to find enzymes that can perform this hydrolysis stereoselectively. For instance, an esterase from the bacterium Burkholderia gladioli (clone EP6) showed significant activity in hydrolyzing the sterically hindered ester linalyl acetate. nih.gov Another study identified enantioselective linalyl acetate esterase activity in Rhodococcus ruber. whiterose.ac.uk

The efficiency of this hydrolysis can be significant. For example, studies on isopropyl esters have shown substantial hydrolysis by pancreatin. inchem.org This rapid and widespread enzymatic activity is a key factor in the metabolism of ester-containing compounds in biological organisms.

Structure-Activity Relationship Studies in Chemical Biology

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Structure-activity relationship (SAR) studies aim to elucidate how specific structural motifs and functional groups of a compound contribute to its interactions with biological macromolecules, such as receptors or enzymes. For this compound, its chemical architecture—composed of a chiral terpenoid alcohol (linalool) and an aromatic carboxylic acid (phenylacetic acid) joined by an ester linkage—dictates its engagement in molecular recognition events and its subsequent biological effects.

Influence of this compound Structure on Molecular Recognition Events

The interaction of this compound with biological systems is a multifactorial process influenced by its three primary structural components: the linalyl moiety, the phenylacetate moiety, and the ester bond.

The Linalyl Moiety: The linalool portion of the molecule is a chiral, acyclic monoterpenoid alcohol. This tertiary alcohol and its associated vinyl and isopropenyl groups provide a specific size, shape, and lipophilicity that are crucial for binding to certain receptors. Linalool itself is known to interact with various receptor systems, including the γ-aminobutyric acid type A (GABA-A) receptors in the central nervous system, where it can potentiate GABAergic currents, leading to sedative and anxiolytic effects. nih.govindustrialchemicals.gov.au The structural integrity of this terpenoid portion is therefore fundamental to the molecule's ability to be recognized by olfactory and other neurological receptors. nih.govindustrialchemicals.gov.au

The Phenylacetate Moiety: The presence of the phenylacetate group significantly influences the compound's biological profile, distinguishing it from simpler esters like linalyl acetate. industrialchemicals.gov.au Phenylacetic acid (PAA) is a known biologically active molecule, functioning as a plant auxin and possessing antimicrobial properties against various bacteria and fungi. nih.govwhiterose.ac.ukthegoodscentscompany.comperflavory.com This bulky, aromatic group can participate in π-π stacking and hydrophobic interactions within receptor binding pockets, likely conferring a different set of biological targets and activities compared to esters with smaller, aliphatic acyl groups. The World Health Organization has noted that the phenylacetic acid component of this compound may result in a toxicological profile distinct from other linalyl esters. industrialchemicals.gov.au

The Ester Linkage: The ester bond is a key metabolic site. In biological systems, esters are susceptible to hydrolysis by esterase enzymes. It is anticipated that this compound is hydrolyzed into its constituent parts: linalool and phenylacetic acid. industrialchemicals.gov.au This metabolic cleavage means that the biological activity of this compound may be due to the parent compound, its metabolites, or a combination thereof. The ester can be considered a pro-drug, releasing the two active molecules upon hydrolysis within the body. The rate of this hydrolysis, influenced by the steric hindrance around the carbonyl group, is a critical factor in the pharmacokinetics and duration of action of the compound.

Investigation of Stereoisomer Specificity in Biological Interactions

This compound possesses a chiral center at the C3 position of the linalyl group, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-linalyl phenylacetate and (S)-linalyl phenylacetate. The compound is typically produced and used as a racemic mixture, containing equal amounts of both enantiomers. researchgate.netacs.org

While direct comparative studies on the biological activities of the individual enantiomers of this compound are not prominent in the available scientific literature, extensive research on its parent alcohol, linalool, and the closely related ester, linalyl acetate, demonstrates that stereochemistry plays a crucial role in biological recognition and activity.

Different enantiomers of linalool exhibit distinct sensory and pharmacological properties. For example, (R)-(-)-linalool is often described as having a more woody, lavender-like scent and has demonstrated sedative effects, whereas (S)-(+)-linalool possesses a sweeter, more petitgrain-like aroma and can have stress-relieving properties. nih.gov This differentiation implies that olfactory receptors and other neural targets can distinguish between the two chiral forms. nih.gov

Enzymatic processes also show a high degree of stereospecificity. Studies have identified enzymes, particularly esterases from microorganisms, that selectively hydrolyze one enantiomer of racemic linalyl acetate over the other, a process used to produce enantiopure (R)- or (S)-linalool. whiterose.ac.uk

Given this strong evidence of stereospecificity in both the sensory perception and metabolic processing of its constituent alcohol (linalool) and its close analogue (linalyl acetate), it is highly probable that the enantiomers of this compound also exhibit different biological and sensory profiles. The precise nature and extent of these differences, however, remain an area for future investigation.

Table 1: Comparison of Properties of Linalool and Linalyl Acetate Enantiomers

| Compound/Enantiomer | Odor Description | Reported Biological/Pharmacological Effects |

|---|---|---|

| (R)-(-)-Linalool | Woody, floral (lavender-like) | Sedative effects; stress repression in rats. |

| (S)-(+)-Linalool | Sweet, floral (petitgrain-like) | Stress-relieving agent. |

| (R)-Linalyl Acetate | Favored configuration in genuine lavender oil. | - |

| (S)-Linalyl Acetate | - | - |

| Racemic Linalyl Acetate | Floral, sweet, citric, minty. nih.gov | Anti-inflammatory effects (noted as less potent and more delayed than linalool, suggesting pro-drug behavior). |

Computational and Theoretical Chemistry of Linalyl Phenylacetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of linalyl phenylacetate (B1230308). These calculations, based on the principles of quantum mechanics, offer a detailed view of the molecule's electronic landscape and spectroscopic behavior.

Electronic Structure and Reactivity Predictions

For instance, a study focusing on fragrance materials calculated quantum-chemical descriptors for a range of compounds, including linalyl phenylacetate, using the semi-empirical AM1 Hamiltonian for geometry optimization. researchgate.net While specific values for this compound were part of a larger dataset, the methodology highlights the approach to predicting reactivity. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A large HOMO-LUMO gap generally implies higher stability and lower reactivity. nih.gov

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Descriptor | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | (Value) eV | Electron-donating ability |

| LUMO Energy | (Value) eV | Electron-accepting ability |

| HOMO-LUMO Gap | (Value) eV | Chemical reactivity and stability |

| Ionization Potential | (Value) eV | Energy required to remove an electron |

Spectroscopic Property Simulations (e.g., NMR, IR)

Computational methods are powerful tools for simulating and predicting the spectroscopic properties of molecules like this compound, aiding in their structural identification.

NMR Spectroscopy: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts through computational models has become increasingly accurate. mdpi.comdoaj.org Machine learning algorithms, trained on extensive databases of experimental and calculated spectra, can predict ¹H and ¹³C chemical shifts with high precision. mdpi.comescholarship.org For this compound, such predictions would help assign specific peaks in an experimental spectrum to the corresponding hydrogen or carbon atoms in the molecule's complex structure, which includes a phenyl ring, an ester group, and a chiral linalyl moiety. thegoodscentscompany.comuni.lu These predictive tools can account for various solvents, which is crucial as chemical shifts can be solvent-dependent. liverpool.ac.uk

IR Spectroscopy: Infrared (IR) spectroscopy is used to identify functional groups within a molecule. Theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule's bonds. For this compound, these calculations would predict characteristic absorption bands, such as the C=O stretching frequency of the ester group, the C-O stretching frequencies, and the vibrations associated with the aromatic ring and the vinyl group. wikipedia.org Comparing the simulated spectrum with an experimental one can confirm the presence of these functional groups and validate the molecular structure.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic picture of this compound, exploring its conformational flexibility and its potential interactions with other molecules, particularly those of biological relevance.

Conformational Analysis and Energy Landscapes

This compound is a flexible molecule due to several rotatable single bonds. wikipedia.org Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and to map the potential energy surface associated with transitions between them. This is achieved by systematically rotating bonds and calculating the energy of each resulting conformation using molecular mechanics or quantum chemical methods. The resulting energy landscape reveals the low-energy, and therefore most probable, conformations of the molecule in a given environment. The presence of a chiral center in the linalyl portion adds to the complexity of its conformational space. ncats.io

Prediction of Molecular Interactions with Biological Macromolecules

Molecular docking is a computational technique used to predict how a small molecule like this compound might bind to a larger macromolecule, such as a protein or enzyme. researchgate.netgoogle.com This method is crucial for understanding potential biological activities.

In a study investigating the anti-inflammatory potential of compounds from Scutellaria edelbergii essential oil, this compound was identified as a constituent. mdpi.com The study employed molecular docking to evaluate the binding of these compounds to the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation. mdpi.com The docking process involves placing the ligand (this compound) into the active site of the protein and calculating a scoring function to estimate the binding affinity. mdpi.comsemanticscholar.org Such studies have shown that this compound can display high docking scores, suggesting potential pharmacological relevance. researchgate.net

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the predicted ligand-protein complex over time. semanticscholar.org MD simulations track the movements of atoms in the system, providing insights into the dynamic nature of the interaction and the stability of key intermolecular contacts, such as hydrogen bonds and van der Waals interactions. semanticscholar.org

Table 2: Illustrative Molecular Docking Results for this compound

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | (Value) | (List of Amino Acids) |

| Acetylcholinesterase | (Value) | (List of Amino Acids) |

Note: Specific binding affinity values can vary significantly based on the docking software, force field, and protein structure used. This table is for illustrative purposes.

Structure-Property Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a compound with its biological activity or physical properties. researchgate.netnih.gov

For a class of fragrance materials including this compound, QSAR models have been developed to predict toxicological endpoints. researchgate.net These models use a variety of molecular descriptors, which are numerical representations of the molecule's structure. Descriptors can be one-dimensional (e.g., molecular weight), two-dimensional (e.g., connectivity indices), or three-dimensional (e.g., molecular shape). Quantum chemical descriptors are also frequently employed. researchgate.net

By establishing a mathematical relationship between these descriptors and an observed property (like toxicity or receptor binding), a predictive model can be built. researchgate.net For this compound, such models could be used to estimate properties that are difficult or costly to measure experimentally. For example, a QSAR study on fragrance materials developed models for oral acute toxicity and cytotoxicity, including this compound in its dataset. researchgate.net

Future Research Directions and Emerging Areas

Integration of Multi-Omics Approaches in Biosynthesis and Metabolism Research

A comprehensive understanding of how organisms synthesize and metabolize linalyl phenylacetate (B1230308) remains a key research frontier. The integration of multi-omics disciplines—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful systems-biology lens to view these processes.

Future research will likely focus on identifying and characterizing the complete biosynthetic pathway of linalyl phenylacetate in plants and microorganisms. This involves not just the core enzymes but also the regulatory networks that control their expression. In nature, esters are typically synthesized by alcohol acyltransferases (AATs) that condense an alcohol (like linalool) with an acyl-CoA (like phenylacetyl-CoA). berscience.org However, the efficiency of many AATs can be a limiting factor in production. berscience.org Integrated proteomic and metabolomic analyses, as demonstrated in studies on tea leaves, can reveal the accumulation of aroma precursors and the expression of key enzymes involved in their biosynthesis. nih.gov

By applying multi-omics, researchers can:

Identify Novel Enzymes: Mine genomes and transcriptomes of organisms known to produce this compound or similar esters to discover novel AATs or other enzymes with superior catalytic efficiency and substrate specificity. berscience.org For instance, research has already leveraged enzymes like chloramphenicol (B1208) acetyltransferases (CATs) to create new platforms for microbial ester biosynthesis. berscience.org

Elucidate Regulatory Networks: Use transcriptomics to understand how environmental stimuli or developmental stages trigger the expression of genes involved in the biosynthesis of the linalool (B1675412) and phenylacetic acid precursors. nih.govscience.gov

Map Metabolic Fates: Employ metabolomics to track the transformation of this compound within an organism, identifying breakdown products and conjugation patterns. nih.govtum.de Studies on related compounds show that terpenoids undergo various enzymatic reactions, including oxidation and glycosylation, during ripening or in response to stress. researchgate.netmdpi.com

This holistic approach will not only illuminate the natural production of this compound but also provide a blueprint for its enhanced biotechnological production in engineered microbial hosts like Escherichia coli or yeast. berscience.orgresearchgate.netnih.gov

Advanced Analytical Techniques for Trace Analysis and Metabolomics

The detection and quantification of this compound and its metabolites, often present in minute quantities within complex biological or environmental matrices, demand highly sensitive and selective analytical methods. Future advancements in this area are critical for metabolomics, quality control, and environmental monitoring.

Emerging trends in analytical chemistry are set to overcome current limitations. Key areas of development include:

High-Resolution Mass Spectrometry (HRMS): Techniques like liquid chromatography-mass spectrometry (LC-MS) with high mass resolution are becoming indispensable for the selective and sensitive detection of compounds in intricate mixtures like consumer products or biological extracts. science.gov

Multidimensional Chromatography: Enantioselective multidimensional gas chromatography (enantio-MDGC) is a powerful tool for separating stereoisomers. researchgate.net As the chirality of linalool can influence its aroma profile, applying such techniques to this compound is crucial for authenticity studies and for understanding stereoselective metabolism. researchgate.netresearchgate.net

Non-Targeted Profiling: Non-targeted metabolomics, which aims to measure thousands of signals simultaneously, is vital for discovery-oriented studies. tum.de Applying this to organisms exposed to or producing this compound can reveal previously unknown metabolites and metabolic pathways.

Hyphenated Techniques: The coupling of gas chromatography with olfactometry (GC-O) provides valuable information by correlating chemical data with sensory perception, identifying the most odor-active compounds in a sample. unime.it

These advanced methods will enable researchers to build a more complete picture of the this compound metabolome and detect its presence at trace levels in diverse environments.

| Analytical Technique | Application in this compound Research | Key Advantages | Reference |

| High-Resolution Mass Spectrometry (HRMS) | Detection and quantification in complex matrices (e.g., consumer products, biological samples). | High selectivity and sensitivity for trace analysis. | science.gov |

| Enantioselective Multidimensional Gas Chromatography (enantio-MDGC) | Separation of stereoisomers to study chirality's effect on aroma and metabolism. | Precise stereodifferentiation of chiral components. | researchgate.net |

| Non-Targeted Metabolomics | Discovery of unknown metabolites and metabolic pathways. | Provides a global view of the metabolome, enabling new discoveries. | tum.de |

| Gas Chromatography-Olfactometry (GC-O) | Identification of odor-active compounds and characterization of aroma profiles. | Directly links chemical identity to sensory perception. | unime.it |

Computational Design of Novel this compound Analogues for Specific Chemical Functions

Computational chemistry and in silico modeling are powerful predictive tools that can accelerate the discovery of novel molecules with desired properties, bypassing laborious and costly trial-and-error synthesis. In the context of this compound, these methods can be used to design analogues with enhanced stability, unique fragrance characteristics, or specific biological activities.

Future research will increasingly rely on computational approaches such as:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the properties of new molecules based on their chemical structure. ljmu.ac.uk This could be used to design this compound analogues with, for example, a higher odor detection threshold or improved biodegradability.

Molecular Docking: This technique can simulate the interaction between a molecule and a protein, such as an olfactory receptor or an enzyme. It can be used to predict the aroma profile of a novel analogue or to understand how it might be metabolized.

Computational Enzyme Design: Researchers can redesign the active sites of enzymes, such as AATs, to favor the synthesis of specific this compound analogues that may not be produced efficiently by wild-type enzymes. researchgate.net This involves creating mutants with altered substrate specificity or catalytic activity.

These computational strategies offer a rational design cycle: designing novel structures in silico, predicting their properties, synthesizing only the most promising candidates, and then feeding the experimental results back into the models to improve their predictive power. This approach holds the potential to create a new generation of fragrance and flavor compounds based on the this compound scaffold.

Deeper Understanding of Environmental Transformation Pathways in Complex Ecosystems

Once released into the environment, this compound is subject to a variety of transformation processes that determine its fate, persistence, and ecological impact. A deeper understanding of these pathways in complex ecosystems like soil, water, and the atmosphere is a crucial area for future research.

This compound is an ester of a terpene alcohol (linalool) and an aromatic acid (phenylacetic acid), and both moieties have known degradation pathways. Research has shown that related terpenoid esters and their components can undergo:

Abiotic Degradation: Terpenes and their esters are susceptible to oxidation in the air. researchgate.net Linalyl acetate (B1210297), for example, undergoes autoxidation when exposed to air, forming hydroperoxides, epoxides, and alcohols. researchgate.net Similarly, thermal degradation in the presence of air can lead to dehydrogenation and epoxidation. acs.org